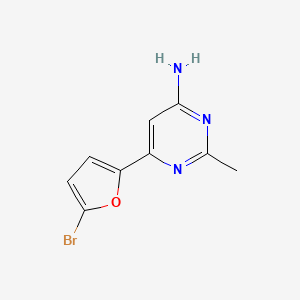
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate
Übersicht
Beschreibung
“N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate” is a chemical compound with the empirical formula C9H16Cl2N2O3 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 271.14 . The SMILES string representation of the molecule isO=C(O)CN(C)CC1=CC=CC=N1.[H]Cl.[H]Cl.[H]O[H] .
Wissenschaftliche Forschungsanwendungen
Water Interactions with Amino Acids
A study explored the hydration effects of amino acids, including glycine and its N-methylated derivatives, using Fourier Transform Infrared Spectroscopy and theoretical models. This research provides insights into the molecular aspects of amino acids' hydration, highlighting the noncooperative interaction of water molecules with amino acids and the hydration-induced asymmetry in amino acid molecules (Panuszko, Śmiechowski, & Stangret, 2011).
Chlorine Transfer Reactions
Another study investigated the kinetics of chlorine transfer from N-chlorosuccinimide to various amino compounds, including glycine. This research sheds light on the reaction mechanisms and activation parameters, proposing a mechanism involving Cl+ transfer to form N-chloro compounds (Antelo, Arce, Crugeir, & Paraj, 1997).
Pyrolysis Mass Spectrometry of Amino Acids
The application of Curie-point pyrolysis mass spectrometry with in-situ thermal hydrolysis and methylation for analyzing amino acids and oligopeptides, including glycine and alanine, was examined. This method allows for the study of methylation reactions and thermal dehydration, contributing to our understanding of amino acid decomposition mechanisms (Hendricker & Voorhees, 1998).
Glycine Transporter Inhibition
Research identified a potent and orally available glycine transporter 1 inhibitor, illustrating the compound's potential in influencing glycine levels in the brain, thereby affecting neurotransmission and possibly treating neurological disorders (Yamamoto et al., 2016).
Glycine N-methyltransferase Characterization
A study focused on the purification and characterization of glycine N-methyltransferase from rabbit liver, which plays a crucial role in the methylation of glycine to produce sarcosine. This enzyme's characterization contributes to our understanding of amino acid metabolism (Heady & Kerr, 1973).
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH.H2O/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYZCDUBRNSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)


amine](/img/structure/B1464697.png)


![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)




![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)